2-Ethoxyphenyl isothiocyanate
Overview
Description
2-Ethoxyphenyl isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its diverse applications in synthetic chemistry and biological research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-ethoxyaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound often employs a one-pot process where primary amines react with carbon disulfide in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using desulfurylation reagents like cyanuric acid to yield the desired isothiocyanate .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are frequently used.
Major Products:
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions
Scientific Research Applications
2-Ethoxyphenyl isothiocyanate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research has shown its potential in developing anticancer and antimicrobial agents.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are often mediated through the activation of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1) .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 2-Ethoxyphenyl isothiocyanate is unique due to its ethoxy group, which imparts different solubility and reactivity characteristics compared to other isothiocyanates. For instance, sulforaphane is well-known for its potent anticancer properties, while benzyl isothiocyanate is recognized for its antimicrobial activity .
Properties
IUPAC Name |
1-ethoxy-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-6-4-3-5-8(9)10-7-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMRCJOZYLGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177743 | |
Record name | o-Ethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-84-0 | |
Record name | 1-Ethoxy-2-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23163-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Ethoxyphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023163840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Ethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-ethoxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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